

Application Notes and Protocols for the Analytical Detection of Methyl 2-hydroxytetradecanoate

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Compound of Interest

Compound Name: Methyl 2-hydroxytetradecanoate

Cat. No.: B164385

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Introduction

Methyl 2-hydroxytetradecanoate, also known as methyl 2-hydroxymyristate, is the methyl ester of 2-hydroxytetradecanoic acid. 2-Hydroxytetradecanoic acid is a naturally occurring alpha-hydroxy fatty acid that has been identified as an inhibitor of protein myristoylation by forming 2-hydroxymyristoyl-CoA[1]. The accurate and sensitive detection of **Methyl 2-hydroxytetradecanoate** in various biological matrices is crucial for understanding its physiological roles and for potential therapeutic development.

These application notes provide detailed protocols for the quantification of **Methyl 2-hydroxytetradecanoate** using Gas Chromatography-Mass Spectrometry (GC-MS) and general guidance for a Liquid Chromatography-Mass Spectrometry (LC-MS) approach.

Analytical Methods Overview

The primary analytical methods for the detection and quantification of **Methyl 2-hydroxytetradecanoate** involve chromatographic separation coupled with mass spectrometric detection. Due to the low volatility of the parent compound, 2-hydroxytetradecanoic acid, derivatization is a key step in the sample preparation process for GC-MS analysis. LC-MS can analyze the compound with less derivatization, offering an alternative approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of fatty acids and their esters[2]. For hydroxy fatty acids, derivatization of both the carboxylic acid and hydroxyl groups is necessary to improve volatility and chromatographic performance. A common derivatization strategy involves the formation of tert-butyldimethylsilyl (TBDMS) ethers of the hydroxyl group and silyl esters of the carboxyl group[3].

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offers high sensitivity and specificity for the analysis of hydroxy fatty acids in complex biological matrices[4]. This technique can often analyze compounds with minimal derivatization, reducing sample preparation time and potential for analyte degradation.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of 2-hydroxy fatty acids using a validated GC-MS method with TBDMS derivatization[3]. While these data are not specific to **Methyl 2-hydroxytetradecanoate**, they are representative of the performance expected for structurally similar 2-hydroxy fatty acids and can serve as a benchmark for method validation.

Table 1: GC-MS Method Validation Parameters for 2-Hydroxy Fatty Acids (as di-TBDMS derivatives)[3]

Parameter	Value
Linearity Range	0.01 - 0.5 µg
Correlation Coefficient (r)	≥ 0.999
Precision (RSD)	< 10%
Accuracy (Relative Error)	-5.2% to +0.3%
Recovery	≥ 93.2%

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acid Methyl Esters (FAMES) by GC-MS (Note: These are representative values for common FAMES and not specific to **Methyl 2-hydroxytetradecanoate**)[5][6]

Compound	LOD (µg/mL)	LOQ (µg/mL)
Methyl palmitate	~0.012	~0.040
Methyl stearate	~0.012	~0.040
Methyl oleate	~0.21	~0.63
Methyl linoleate	~0.25	~0.75

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-Hydroxytetradecanoic Acid in Plasma

This protocol is adapted from a validated method for the simultaneous analysis of seven 2-hydroxy fatty acids in plasma[3]. It involves lipid extraction, hydrolysis, and derivatization to form di-TBDMS derivatives for GC-MS analysis.

Materials:

- Plasma sample
- Internal Standard (e.g., heptadecanoic acid)
- Chloroform
- Methanol
- Potassium Hydroxide (KOH)
- Hydrochloric Acid (HCl)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

- Pyridine
- Hexane
- Anhydrous Sodium Sulfate

Procedure:

- Lipid Extraction:
 - To 100 μ L of plasma, add a known amount of internal standard.
 - Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
 - Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.
 - Collect the lower organic layer.
 - Repeat the extraction of the aqueous layer with 1 mL of chloroform.
 - Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
- Saponification (Hydrolysis):
 - To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
 - Heat at 80°C for 1 hour to hydrolyze the esters.
 - Cool to room temperature and add 1 mL of water.
 - Acidify to pH 2-3 with 6 M HCl.
- Fatty Acid Extraction:
 - Extract the free fatty acids with 2 mL of hexane three times.
 - Combine the hexane extracts, wash with 1 mL of water, and dry over anhydrous sodium sulfate.

- Evaporate the hexane to dryness under nitrogen.
- Derivatization (TBDMS):
 - To the dried fatty acids, add 50 μ L of MTBSTFA and 50 μ L of pyridine.
 - Heat at 60°C for 30 minutes.
 - After cooling, the sample is ready for GC-MS analysis.
- GC-MS Conditions:
 - GC Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m) or similar.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Injector Temperature: 280°C.
 - Oven Program: 150°C hold for 2 min, ramp to 280°C at 5 °C/min, hold for 10 min.
 - MS Transfer Line: 280°C.
 - Ion Source: 230°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the di-TBDMS derivative of 2-hydroxytetradecanoic acid.

Protocol 2: General Approach for LC-MS/MS Analysis of 2-Hydroxytetradecanoic Acid

This protocol provides a general framework for developing an LC-MS/MS method for the direct analysis of 2-hydroxytetradecanoic acid in biological fluids[4][7]. Method development and validation are required to determine the optimal parameters.

Materials:

- Plasma or serum sample

- Internal Standard (e.g., a stable isotope-labeled 2-hydroxytetradecanoic acid)
- Acetonitrile
- Methanol
- Formic Acid
- Water (LC-MS grade)

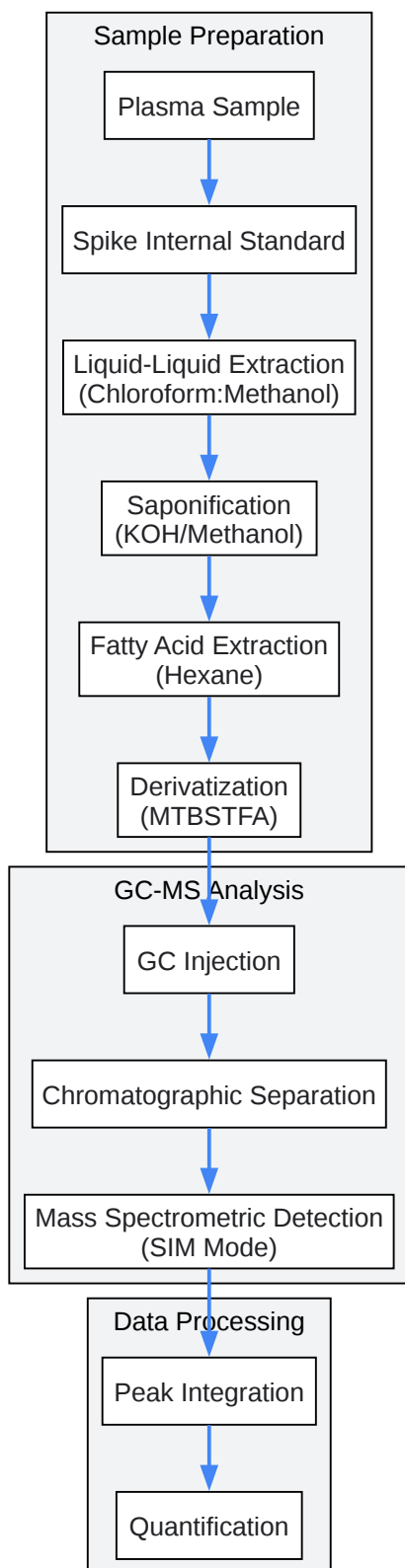
Procedure:

- Sample Preparation (Protein Precipitation):
 - To 50 μ L of plasma/serum, add a known amount of internal standard.
 - Add 200 μ L of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
 - Reconstitute the residue in 100 μ L of the initial mobile phase.
- LC-MS/MS Conditions:
 - LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) is a good starting point.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
 - Gradient: A gradient from 5-100% B over 10-15 minutes is a typical starting point.
 - Flow Rate: 0.2 - 0.4 mL/min.
 - Column Temperature: 40°C.

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for fatty acids.
- MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for 2-hydroxytetradecanoic acid need to be determined by infusing a standard solution.

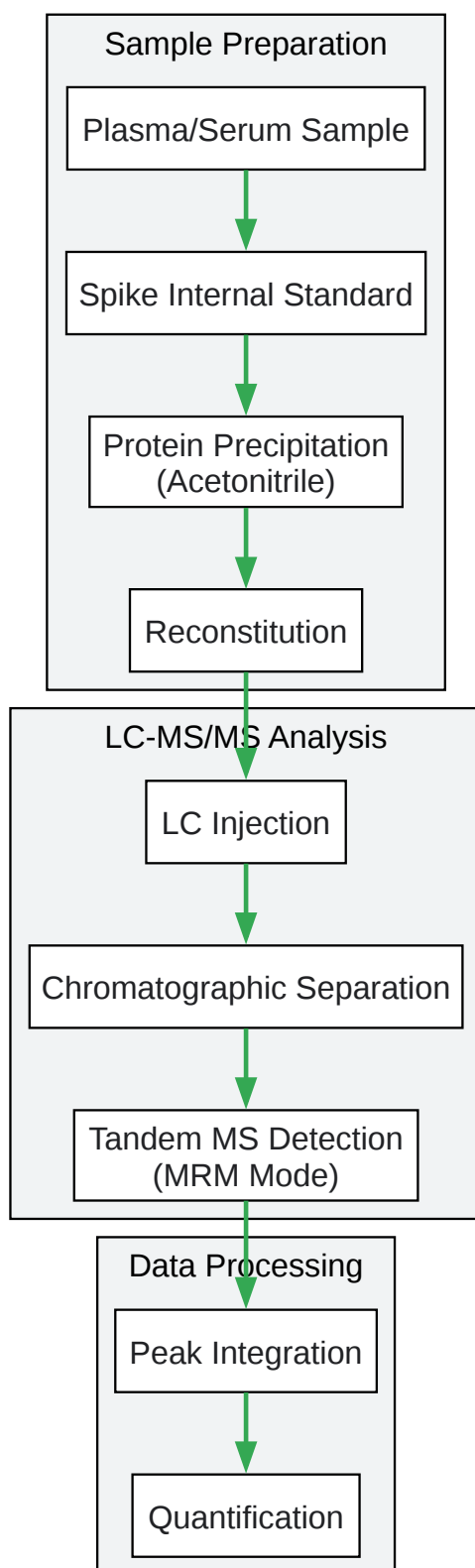
Visualizations

Experimental Workflow Diagrams



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Caption: Workflow for GC-MS analysis of 2-hydroxytetradecanoic acid.



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Caption: Workflow for LC-MS/MS analysis of 2-hydroxytetradecanoic acid.

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